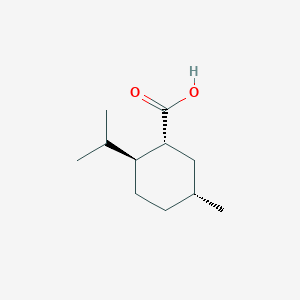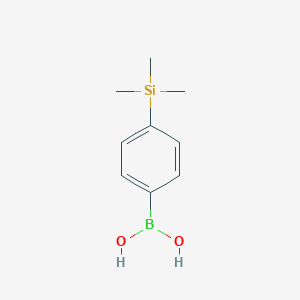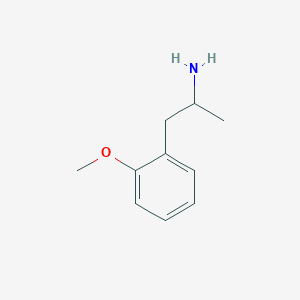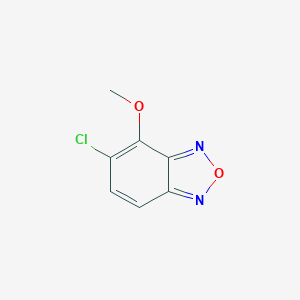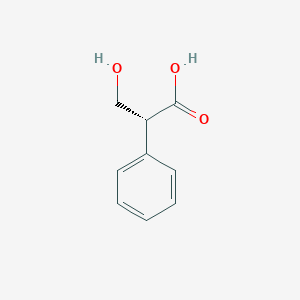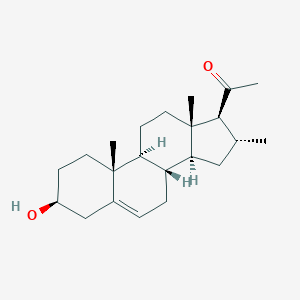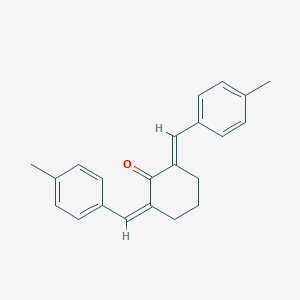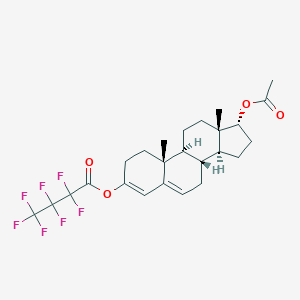
Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate is a synthetic compound that has gained significant attention in scientific research for its potential as an anti-estrogen agent. This compound is a derivative of the natural hormone dehydroepiandrosterone (DHEA) and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate involves its ability to bind to the estrogen receptor and block the effects of estrogen. This compound has been shown to have a higher binding affinity for the estrogen receptor than other anti-estrogen agents such as tamoxifen. Additionally, Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate has been shown to have a selective estrogen receptor modulator (SERM) activity, which means that it can selectively target specific tissues in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate are varied and complex. This compound has been shown to have anti-estrogenic effects on breast cancer cells, which makes it a potential candidate for the treatment of estrogen-dependent breast cancer. Additionally, Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate has been shown to have anabolic effects on muscle tissue, which makes it a potential candidate for the treatment of muscle wasting diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate in lab experiments include its high binding affinity for the estrogen receptor, its selective estrogen receptor modulator activity, and its potential as an anti-estrogen agent for the treatment of breast cancer. However, the limitations of using this compound in lab experiments include its relatively high cost and the potential for off-target effects on other tissues in the body.
Direcciones Futuras
There are many potential future directions for research on Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate. One potential direction is the development of more efficient synthesis methods for this compound, which could reduce its cost and make it more accessible for research. Another potential direction is the investigation of its potential as a treatment for other estrogen-dependent diseases such as endometrial cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for off-target effects on other tissues in the body.
Métodos De Síntesis
The synthesis of Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate involves a series of chemical reactions that start with the precursor compound androst-5-ene-3beta,17beta-diol. The synthesis process involves the use of various reagents and catalysts to modify the structure of the precursor compound and create the final product.
Aplicaciones Científicas De Investigación
Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate has been studied extensively in scientific research for its potential as an anti-estrogen agent. This compound has been shown to have a high binding affinity for the estrogen receptor and can effectively block the effects of estrogen in the body. This makes it a potential candidate for the treatment of estrogen-dependent diseases such as breast cancer.
Propiedades
Número CAS |
18072-27-0 |
|---|---|
Nombre del producto |
Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate |
Fórmula molecular |
C25H29F7O4 |
Peso molecular |
526.5 g/mol |
Nombre IUPAC |
[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C25H29F7O4/c1-13(33)35-19-7-6-17-16-5-4-14-12-15(8-10-21(14,2)18(16)9-11-22(17,19)3)36-20(34)23(26,27)24(28,29)25(30,31)32/h4,12,16-19H,5-11H2,1-3H3/t16-,17-,18-,19+,21-,22-/m0/s1 |
Clave InChI |
SESRRTISGLVUPX-XUCMERPOSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C |
SMILES canónico |
CC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C |
Sinónimos |
Androsta-3,5-diene-3,17α-diol 17-acetate 3-(heptafluorobutyrate) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



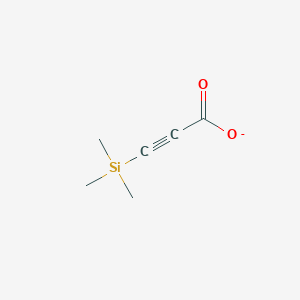
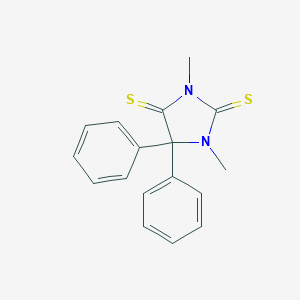
![Bicyclo[3.3.1]nonan-9-ol](/img/structure/B95771.png)
